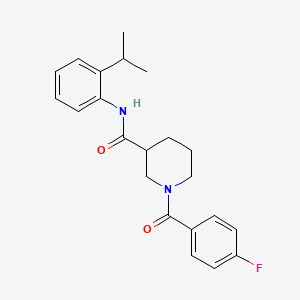
1-(4-fluorobenzoyl)-N-(2-isopropylphenyl)-3-piperidinecarboxamide
Overview
Description
1-(4-Fluorobenzoyl)-N-(2-isopropylphenyl)-3-piperidinecarboxamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, an isopropylphenyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzoyl)-N-(2-isopropylphenyl)-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the fluorobenzoyl chloride and isopropylphenylamine. These intermediates are then reacted under controlled conditions to form the final compound. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield, often employing advanced purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzoyl)-N-(2-isopropylphenyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical and chemical properties
Scientific Research Applications
1-(4-Fluorobenzoyl)-N-(2-isopropylphenyl)-3-piperidinecarboxamide has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It serves as a tool in biological research, particularly in the study of enzyme inhibitors and receptor binding.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of advanced materials and polymers, enhancing the properties of these materials.
Mechanism of Action
The mechanism by which 1-(4-fluorobenzoyl)-N-(2-isopropylphenyl)-3-piperidinecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)-N-(2-isopropylphenyl)-3-piperidinecarboxamide is unique in its structure and properties compared to similar compounds. Some similar compounds include:
1-(3-Fluorobenzoyl)-N-(2-isopropylphenyl)-3-piperidinecarboxamide
1-(4-Fluorobenzoyl)-N-(3-isopropylphenyl)-3-piperidinecarboxamide
1-(4-Fluorobenzoyl)-N-(2-ethylphenyl)-3-piperidinecarboxamide
These compounds differ in the position of the fluorobenzoyl group and the nature of the substituent on the phenyl ring, leading to variations in their chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-propan-2-ylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-15(2)19-7-3-4-8-20(19)24-21(26)17-6-5-13-25(14-17)22(27)16-9-11-18(23)12-10-16/h3-4,7-12,15,17H,5-6,13-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMQDNGTYMHRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


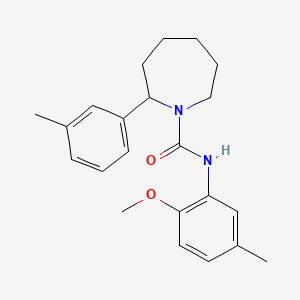
![1-benzyl-N-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B4503346.png)

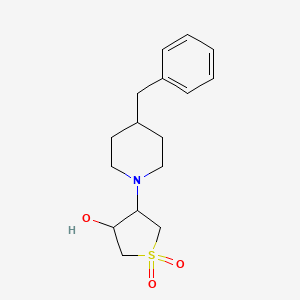
![N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4503370.png)



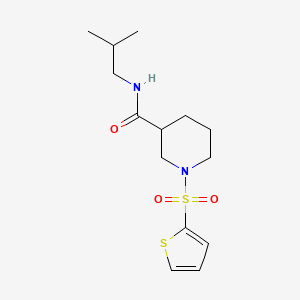

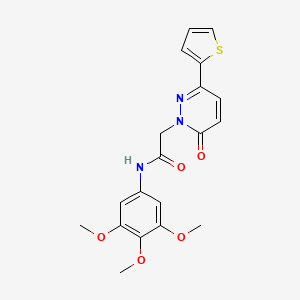

![1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4503430.png)
![N-(3-methylbutyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4503433.png)
